N-butyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
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Overview
Description
N-butyl-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine is a complex heterocyclic compound It features a fused pyrazolo-pyrimidine core, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazole intermediate, followed by its condensation with a pyrimidine derivative. The reaction conditions often involve the use of solvents like acetic anhydride and pyridine, with refluxing for several hours .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while reduction could produce a fully saturated compound.
Scientific Research Applications
N-butyl-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-butyl-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to alterations in cellular processes and pathways, ultimately affecting cell function and viability .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties.
Uniqueness
N-butyl-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-butyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5/c1-5-7-9-19-15-11-14(8-6-2)21-18-16-12(3)10-13(4)20-17(16)22-23(15)18/h10-11,19H,5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPFUUQFWAJXRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=NC2=C3C(=CC(=NC3=NN12)C)C)CCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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